REACTION_CXSMILES
|
[F:1][B-](F)(F)F.[Cl:6][CH2:7][CH2:8][C:9]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([N+]#N)[CH:18]=2)[CH2:13][CH2:12]1)=[O:10]>CCCCCCC>[Cl:6][CH2:7][CH2:8][C:9]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([F:1])[CH:18]=2)[CH2:13][CH2:12]1)=[O:10] |f:0.1|
|
Name
|
1-(3-chloropropionyl)indoline-6-diazonium tetrafluoroborate
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.ClCCC(=O)N1CCC2=CC=C(C=C12)[N+]#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the reaction product was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which it was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)N1CCC2=CC=C(C=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mmol | |
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |